Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). Imidazo[1,2-a]pyrimidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the heterocyclic scaffold . For instance, the Groebke–Blackburn–Bienaymè (GBB) reaction is a common method used to synthesize imidazo[1,2-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, metal-free oxidation and photocatalysis strategies are often employed for the direct functionalization of imidazo[1,2-a]pyrimidine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. These compounds share similar structural features and biological activities .
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H16N4OS2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl N-(oxolan-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C13H16N4OS2/c19-13(15-7-11-3-1-6-18-11)20-9-10-8-17-5-2-4-14-12(17)16-10/h2,4-5,8,11H,1,3,6-7,9H2,(H,15,19) |
InChI Key |
IFDAJMLXOCARFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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